molecular formula C19H20N4O2 B2551693 4-ethoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034393-24-1

4-ethoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2551693
CAS No.: 2034393-24-1
M. Wt: 336.395
InChI Key: BOURWGXLJNQHPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide is a synthetic organic compound that features a benzamide core linked to a pyridine ring, which is further substituted with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specialized catalysts, solvents, and reaction conditions tailored to large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

4-ethoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and pyrazole-containing molecules. Examples are:

  • N-(4-ethoxyphenyl)-N’-methylbenzamide
  • 4-ethoxy-N-(pyridin-3-ylmethyl)benzamide

Uniqueness

What sets 4-ethoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for targeted research and development .

Biological Activity

4-Ethoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N5O2C_{18}H_{19}N_{5}O_{2} with a molecular weight of 337.4 g/mol. The compound features a benzamide core substituted with an ethoxy group and a pyridine-pyrazole moiety, which contributes to its biological properties.

PropertyValue
Molecular FormulaC₁₈H₁₉N₅O₂
Molecular Weight337.4 g/mol
CAS Number2034393-52-5

The biological activities of this compound are primarily attributed to its interactions with specific biological targets:

1. Kinase Inhibition:
Studies have shown that compounds with similar structures exhibit inhibitory activity against various kinases, which are crucial in regulating cellular functions. For instance, benzamide derivatives have been reported as RET kinase inhibitors, demonstrating moderate to high potency in biochemical assays .

2. Antiviral Activity:
Research indicates that heterocyclic compounds like the one can possess antiviral properties. For example, certain pyrazole derivatives have shown effectiveness against viral replication through inhibition of viral enzymes .

Anticancer Activity

A study involving structurally related compounds revealed that certain benzamide derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways associated with tumor growth. The compound's ability to interfere with kinase activity suggests a potential role in cancer therapy .

Antimicrobial Properties

Preliminary data suggest that compounds containing the pyrazole moiety exhibit antimicrobial activity against various pathogens. This is likely due to their ability to disrupt microbial cell wall synthesis or inhibit essential enzymes within the microorganisms .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of similar compounds indicates that modifications to the chemical structure can enhance oral bioavailability and stability. For instance, studies have shown that certain pyrazolo-pyridone inhibitors maintain effective plasma concentrations over extended periods, highlighting the importance of structural optimization in drug design .

Properties

IUPAC Name

4-ethoxy-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-3-25-16-7-5-15(6-8-16)19(24)21-13-14-4-9-17(20-12-14)18-10-11-22-23(18)2/h4-12H,3,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOURWGXLJNQHPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2=CN=C(C=C2)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.